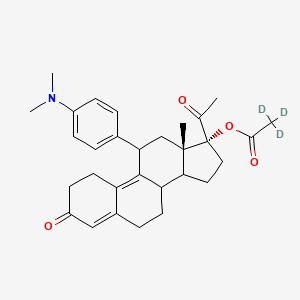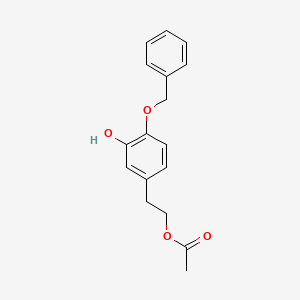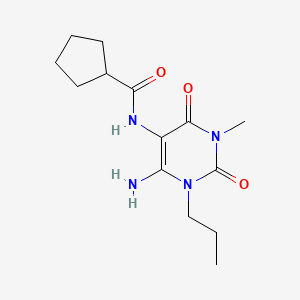
Potassium Pentathionate Sesquihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Pentathionate Sesquihydrate is a chemical compound with the molecular formula H3K2O7.5S5. It is a white crystalline solid that is soluble in water and has a molecular weight of 361.54 g/mol . This compound belongs to the group of inorganic sulfites and has been studied for its potential biological activity and applications in various fields.
Vorbereitungsmethoden
Potassium Pentathionate Sesquihydrate is prepared as the sesquihydrate by the reaction of sulfur dichloride with sodium thiosulfate and subsequent metathesis of the sodium pentathionate with potassium acetate. The reactions can be represented as follows :
- ( \text{SCl}_2 + 2\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O} \rightarrow \text{Na}_2\text{S}_5\text{O}_6 + 2\text{NaCl} + 10\text{H}_2\text{O} )
- ( \text{Na}_2\text{S}_5\text{O}_6 + 2\text{CH}_3\text{COOK} \rightarrow \text{K}_2\text{S}_5\text{O}_6 + 2\text{CH}_3\text{COONa} )
Analyse Chemischer Reaktionen
Potassium Pentathionate Sesquihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower oxidation state sulfur compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Potassium Pentathionate Sesquihydrate has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has potential biological activity and is studied for its effects on biological systems.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in industrial processes and applications, particularly in the field of antifungals.
Wirkmechanismus
The mechanism by which Potassium Pentathionate Sesquihydrate exerts its effects involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context of its application. For example, in antifungal applications, it may interact with fungal cell components to inhibit their growth .
Vergleich Mit ähnlichen Verbindungen
Potassium Pentathionate Sesquihydrate can be compared with other similar compounds, such as:
Potassium Tetrathionate: Similar in structure but contains one less sulfur atom.
Potassium Hexathionate: Contains one more sulfur atom compared to this compound.
Sodium Pentathionate: Similar in structure but contains sodium instead of potassium.
The uniqueness of this compound lies in its specific molecular structure and the presence of sesquihydrate, which gives it distinct properties and applications .
Eigenschaften
CAS-Nummer |
23371-63-3 |
|---|---|
Molekularformel |
K2O6S5 |
Molekulargewicht |
334.491 |
InChI |
InChI=1S/2K.H2O6S5/c;;1-10(2,3)8-7-9-11(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 |
InChI-Schlüssel |
LLXIIVZIHGJSGU-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)SSSS(=O)(=O)[O-].[K+].[K+] |
Synonyme |
Pentathionic acid, dipotassium salt, hydrate (2:3); Pentathionic acid, dipotassium salt, sesquihydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


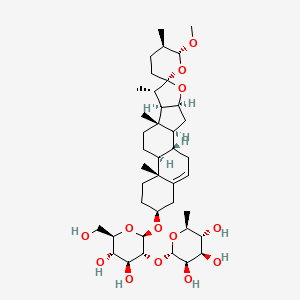
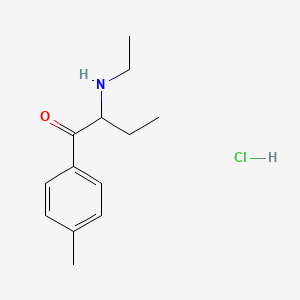
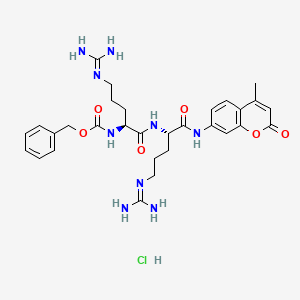
![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)
